(3-Phenyl-2-propynyloxy)ethanal
Description
(3-Phenyl-2-propynyloxy)ethanal is an organoaldehyde characterized by an ethanal (acetaldehyde) backbone modified with a 3-phenyl-2-propynyloxy substituent. The compound combines the reactivity of an aldehyde group with the steric and electronic effects of a phenyl ring and a propargyl ether moiety.
Such structural features may influence solubility, boiling point, and stability compared to simpler aldehydes like ethanal .
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(3-phenylprop-2-ynoxy)acetaldehyde |
InChI |
InChI=1S/C11H10O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8H,9-10H2 |
InChI Key |
JXPIHEWTAJJLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (3-Phenyl-2-propynyloxy)ethanal, we compare it with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison
| Compound Name | Functional Group | Key Substituents | Molecular Weight (g/mol)* | Notable Properties |
|---|---|---|---|---|
| This compound | Aldehyde | Phenyl, propargyloxy | ~176.2 | High steric hindrance, potential for alkyne reactions |
| Ethanal (Acetaldehyde) | Aldehyde | None | 44.05 | Volatile, highly reactive, miscible in water |
| 2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol | Alcohol | Tetramethylbutyl-phenoxy, ethoxy | ~310.4 | High lipophilicity, low volatility |
| 2-(Nonylphenoxy)ethanol | Alcohol | Nonylphenoxy | ~276.4 | Surfactant properties, moderate solubility |
*Molecular weights estimated based on substituent contributions.
Key Findings:
Substituent Effects on Reactivity: The aldehyde group in this compound is less accessible to nucleophiles compared to ethanal due to steric hindrance from the phenyl and propargyloxy groups. This contrasts with unsubstituted ethanal, which readily undergoes nucleophilic additions (e.g., forming acetals) . Propargyloxy substituents enable alkyne-specific reactions (e.g., cycloadditions), a feature absent in ethanal or ethanol derivatives like 2-(nonylphenoxy)ethanol .
Physical Properties: The bulky aromatic and alkyne substituents increase molecular weight and likely reduce volatility compared to ethanal (boiling point: 20.2°C). Similar substituted ethanols (e.g., 2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol) exhibit higher boiling points and lower water solubility due to nonpolar substituents .
Chemical Stability :
- Ethanal is highly reactive and prone to oxidation or polymerization. In contrast, the steric protection in this compound may enhance stability under storage conditions. Materials resistant to ethanal (e.g., PSENmag safety switches ) suggest that bulkier derivatives could exhibit improved compatibility in industrial applications.
Applications :
- Ethanal is widely used in acetic acid synthesis and perfumery. Substituted analogs like this compound may find niche roles in pharmaceuticals or polymer chemistry, where controlled aldehyde reactivity and alkyne functionalization are advantageous .
Table 2: Resistance and Reactivity Profiles
| Compound | Resistance to Oxidation | Solubility in Polar Solvents | Alkyne Reactivity |
|---|---|---|---|
| This compound | Moderate (steric shield) | Low (aromatic dominance) | High |
| Ethanal | Low | High | None |
| 2-(Nonylphenoxy)ethanol | High (alcohol stability) | Moderate | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
